
Cobalt;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and palladium are transition metals that form a variety of compounds with unique properties. These compounds have garnered significant interest due to their applications in catalysis, electronics, and medicine. Cobalt is known for its magnetic properties and high thermal stability, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and palladium compounds often involves the use of metal salts and reducing agents. For instance, cobalt(II) nitrate hexahydrate can be reacted with sodium hydroxide to form cobalt hydroxide, which is then calcined to produce cobalt oxide . Palladium nanoparticles can be synthesized using a microemulsion system, where palladium salts are reduced in the presence of surfactants .
Industrial Production Methods: Industrial production of cobalt and palladium compounds typically involves large-scale chemical reactions under controlled conditions. For example, cobalt compounds are often produced through hydrometallurgical processes, while palladium compounds are synthesized using various chemical reduction methods .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt and palladium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Palladium compounds are particularly known for their role in catalytic reactions such as hydrogenation, Heck reaction, and Suzuki coupling .
Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and palladium compounds include metal salts, reducing agents, and surfactants. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions include cobalt oxides, cobalt hydroxides, and palladium nanoparticles. These products have applications in various fields, including catalysis, electronics, and medicine .
Applications De Recherche Scientifique
Cobalt and palladium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and drug delivery systems, while palladium compounds are used in cancer treatment and as antibacterial agents .
Mécanisme D'action
The mechanism of action of cobalt and palladium compounds often involves their ability to interact with biological molecules and catalyze chemical reactions. For example, palladium compounds can switch between different oxidation states, allowing them to catalyze a variety of reactions. Cobalt compounds, on the other hand, can interact with magnetic fields and biological molecules, making them useful in medical imaging and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cobalt and palladium include other transition metal compounds such as nickel, platinum, and copper compounds. These compounds share some properties with cobalt and palladium but also have unique characteristics .
Uniqueness: Cobalt compounds are unique due to their magnetic properties and high thermal stability, while palladium compounds are unique for their catalytic abilities and versatility in chemical reactions. These unique properties make cobalt and palladium compounds highly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
12689-79-1 |
|---|---|
Formule moléculaire |
CoPd |
Poids moléculaire |
165.35 g/mol |
Nom IUPAC |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
Clé InChI |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


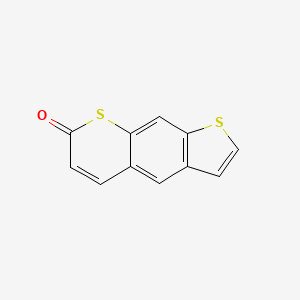
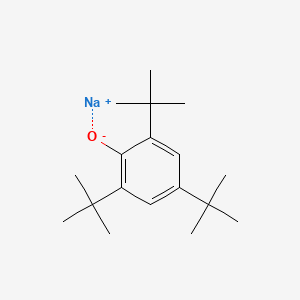
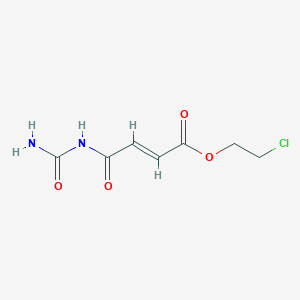

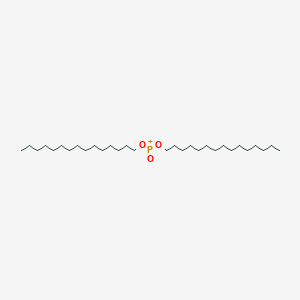

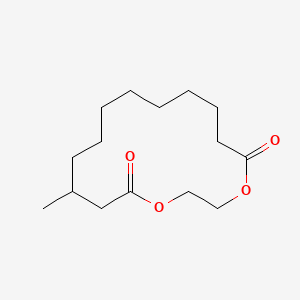

![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
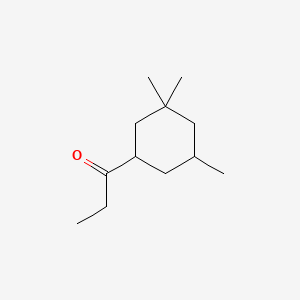
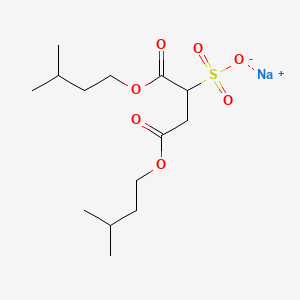


![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
